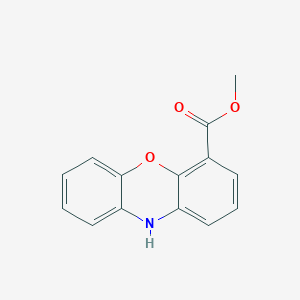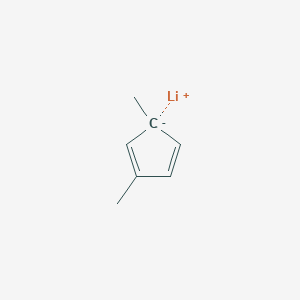![molecular formula C4H7Cl3Si B8608798 [(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)
[(2Z)-but-2-en-1-yl]trichlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-2-Butenyltrichlorosilane: is an organosilicon compound with the molecular formula C4H7Cl3Si. It is characterized by the presence of a trichlorosilane group attached to a cis-2-butenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions: Cis-2-Butenyltrichlorosilane can be synthesized through the hydrosilylation of cis-2-butene with trichlorosilane. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure high yields and selectivity .
Industrial Production Methods: In an industrial setting, the production of cis-2-butenyltrichlorosilane involves the continuous flow of reactants through a reactor containing the catalyst. The process is optimized to maximize the conversion of cis-2-butene and minimize the formation of by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound .
化学反应分析
Types of Reactions: Cis-2-Butenyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to a silane or silanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Cis-2-Butenyltrichlorosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic transformations.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
作用机制
The mechanism of action of cis-2-butenyltrichlorosilane involves its ability to form stable bonds with various substrates through the trichlorosilane group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
相似化合物的比较
- Vinyltrichlorosilane
- Allyltrichlorosilane
- (cis-2-Butenyl)methyldichlorosilane
Comparison: Cis-2-Butenyltrichlorosilane is unique due to its cis-2-butenyl moiety, which imparts distinct reactivity compared to its trans isomer or other alkenyltrichlorosilanes. This unique structure allows for specific applications in organic synthesis and materials science that are not achievable with other similar compounds .
属性
分子式 |
C4H7Cl3Si |
|---|---|
分子量 |
189.54 g/mol |
IUPAC 名称 |
[(Z)-but-2-enyl]-trichlorosilane |
InChI |
InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2- |
InChI 键 |
ZJDOJJKRTWHPOY-IHWYPQMZSA-N |
手性 SMILES |
C/C=C\C[Si](Cl)(Cl)Cl |
规范 SMILES |
CC=CC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Chlorophenylamino)methyl]benzoic acid](/img/structure/B8608729.png)
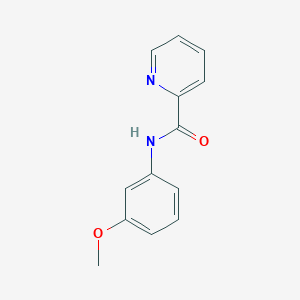
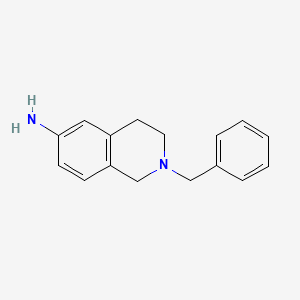
![Ethyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B8608739.png)
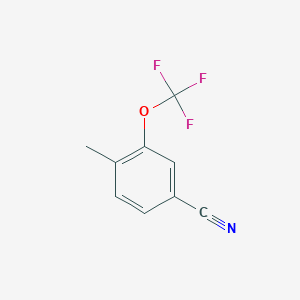
methyl]benzoyl chloride](/img/structure/B8608760.png)
![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)
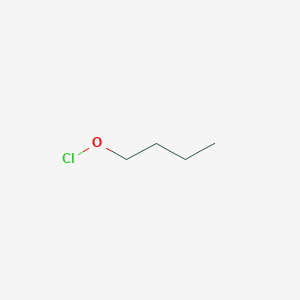
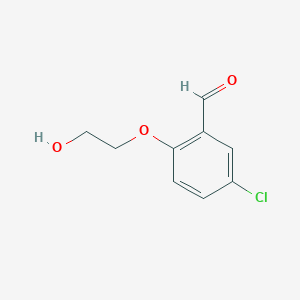
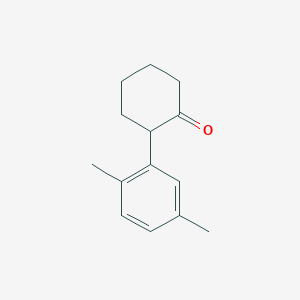
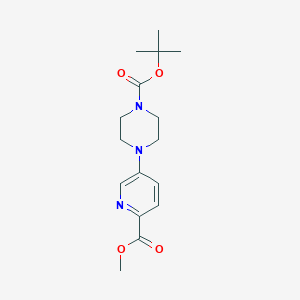
![(+)-{[7-Pyridin-3-yl-2,3-dihydro-1-benzofuran-2-yl]methyl}amine](/img/structure/B8608814.png)
